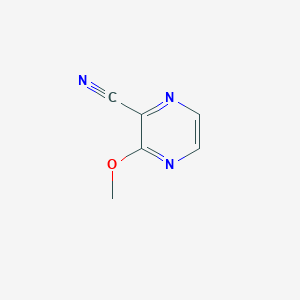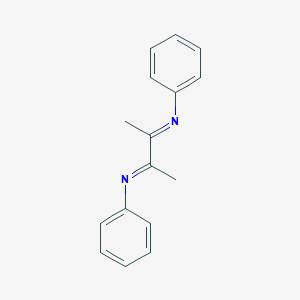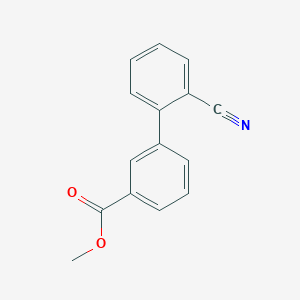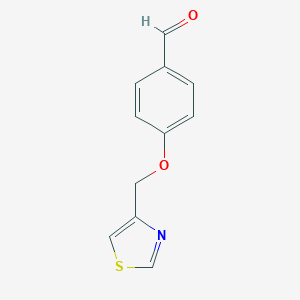
4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde
Vue d'ensemble
Description
4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde, also known as 4-TMB, is a thiazole derivative which is widely used in various scientific research applications. It is a colorless liquid with a characteristic odor and is soluble in ethanol, ethyl ether, and other organic solvents. 4-TMB has been used in the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, and fragrances. In addition, 4-TMB has been used in the synthesis of a variety of biologically active compounds, such as antibiotics and antifungal agents. Furthermore, 4-TMB has been used in the synthesis of a variety of materials, such as polymers and nanomaterials.
Applications De Recherche Scientifique
4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, dyes, fragrances, and other organic compounds. 4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde has also been used in the synthesis of biologically active compounds, such as antibiotics and antifungal agents. Furthermore, 4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde has been used in the synthesis of a variety of materials, such as polymers and nanomaterials.
Mécanisme D'action
4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde acts as a nucleophilic reagent in organic synthesis. It reacts with a variety of substrates, such as alcohols, amines, and other organic compounds, to form a variety of products. In addition, 4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde can act as a catalyst in the synthesis of a variety of compounds.
Effets Biochimiques Et Physiologiques
4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and to have anti-inflammatory and analgesic properties. In addition, 4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde has been found to have antioxidant properties, and to reduce the formation of free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde in lab experiments is its ease of use. It is a relatively inexpensive reagent, and is readily available from chemical suppliers. In addition, 4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde is a relatively stable compound, and is not easily oxidized or hydrolyzed. However, 4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde is a relatively toxic compound, and should be handled with care.
Orientations Futures
In the future, 4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde could be used in the synthesis of a wider range of compounds, including novel drugs and materials. In addition, it could be used in the synthesis of more complex organic compounds, such as peptides and proteins. Furthermore, 4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde could be used in the synthesis of novel materials, such as nanomaterials and polymers. Finally, 4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde could be used in the synthesis of a variety of biologically active compounds, such as antibiotics and antifungal agents.
Propriétés
IUPAC Name |
4-(1,3-thiazol-4-ylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-5-9-1-3-11(4-2-9)14-6-10-7-15-8-12-10/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBNVXWZLUHELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356264 | |
| Record name | 4-(1,3-thiazol-4-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde | |
CAS RN |
118001-74-4 | |
| Record name | 4-(4-Thiazolylmethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118001-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,3-thiazol-4-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

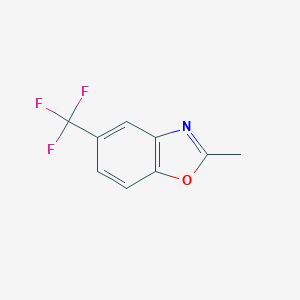
![1-Naphthalenol, 4-[(4-chlorophenyl)azo]-](/img/structure/B184233.png)
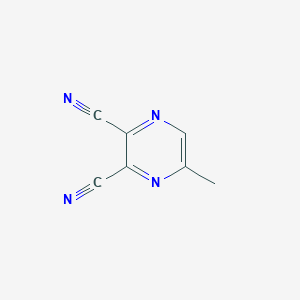
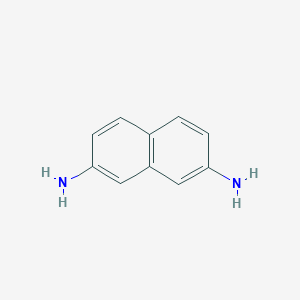
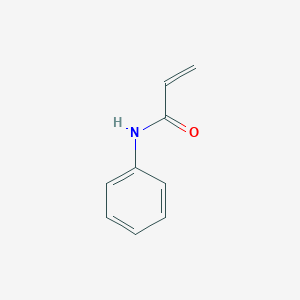
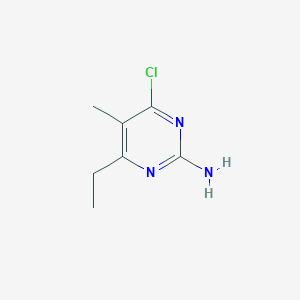
![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)
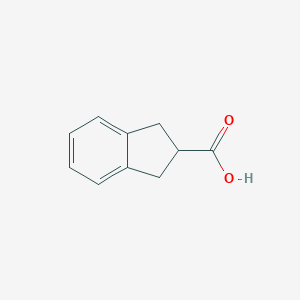
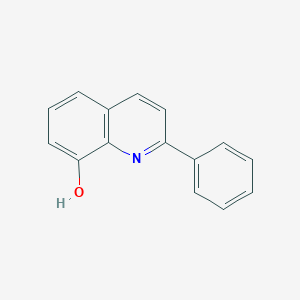
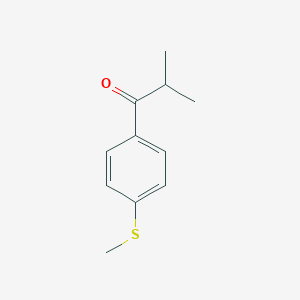
![N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine](/img/structure/B184255.png)
